2-Azabicyclo[3.1.0]hexan-4-one (frequently procured as its hydrochloride salt, CAS 2173992-15-7) is a highly strained, conformationally restricted bicyclic building block. Featuring a fused cyclopropane-pyrrolidine core with a reactive ketone at the C4 position, it serves as a highly effective bioisosteric replacement for standard pyrrolidine rings in medicinal chemistry [1]. The presence of the C4 carbonyl provides an orthogonal synthetic handle for late-stage functionalization, enabling rapid diversification via reductive amination, organometallic addition, or spirocyclization. For procurement teams and process chemists, this compound offers a pre-formed, stereochemically defined rigid scaffold that eliminates the need for multi-step, low-yield cyclopropanation of pyrrolidine precursors in-house.
Substituting 2-azabicyclo[3.1.0]hexan-4-one with a generic monocyclic pyrrolidin-3-one compromises both metabolic stability and target binding affinity due to increased conformational flexibility and susceptibility to CYP-mediated oxidation [1]. Conversely, utilizing the isomeric 2-azabicyclo[3.1.0]hexan-3-one (a lactam) fundamentally alters the reactivity profile; the lactam carbonyl is highly resistant to standard nucleophilic additions and reductive aminations, requiring aggressive activation strategies that are incompatible with sensitive functional groups. Procuring the exact 4-one isomer ensures immediate access to a reactive electrophilic center while preserving the rigid bicyclic architecture required for advanced lead optimization.
The fused cyclopropane ring in 2-azabicyclo[3.1.0]hexan-4-one dramatically restricts the conformational space of the pyrrolidine ring compared to the flexible monocyclic pyrrolidin-3-one. This rigidity reduces the entropic penalty upon binding to target proteins, frequently translating to a 10- to 50-fold improvement in binding affinity (IC50/Kd) in structure-activity relationship (SAR) studies [1].
| Evidence Dimension | Conformational flexibility and binding entropy |
| Target Compound Data | Highly restricted envelope conformation |
| Comparator Or Baseline | Pyrrolidin-3-one (rapid interconversion of envelope/half-chair conformers) |
| Quantified Difference | Up to 50-fold improvement in target binding affinity |
| Conditions | SAR optimization in target-based drug discovery |
Procuring the bicyclic scaffold directly improves the probability of achieving sub-nanomolar potency in lead optimization campaigns compared to flexible monocycles.
The C4 ketone in 2-azabicyclo[3.1.0]hexan-4-one offers a highly electrophilic center suitable for mild reductive amination and Grignard additions. In contrast, the isomeric 2-azabicyclo[3.1.0]hexan-3-one is a stable lactam that exhibits less than 5% conversion under standard mild reductive amination conditions (e.g., NaBH(OAc)3, room temperature) [1]. Functionalizing the 4-one proceeds with >85% typical yields, streamlining the synthesis of C4-substituted analogs.
| Evidence Dimension | Yield of direct reductive amination |
| Target Compound Data | >85% yield under mild conditions (NaBH(OAc)3) |
| Comparator Or Baseline | 2-Azabicyclo[3.1.0]hexan-3-one (<5% conversion without harsh activation) |
| Quantified Difference | >80% absolute increase in functionalization yield |
| Conditions | Standard library synthesis / reductive amination protocols |
Selecting the 4-one isomer prevents costly synthetic bottlenecks, allowing medicinal chemists to rapidly generate diverse libraries without multi-step functional group interconversions.
The incorporation of the cyclopropane ring adjacent to the nitrogen in the 2-azabicyclo[3.1.0]hexane core effectively blocks common sites of cytochrome P450-mediated alpha-oxidation. Compared to standard pyrrolidine derivatives, compounds incorporating this bicyclic core typically demonstrate a 2- to 3-fold increase in metabolic half-life (t1/2) in human liver microsome (HLM) assays, mitigating clearance issues early in the drug development pipeline [1].
| Evidence Dimension | Metabolic half-life (HLM t1/2) |
| Target Compound Data | 2- to 3-fold extension in half-life |
| Comparator Or Baseline | Unsubstituted monocyclic pyrrolidines |
| Quantified Difference | 200-300% improvement in metabolic stability |
| Conditions | In vitro human liver microsome (HLM) clearance assays |
Procuring this specific bicyclic building block proactively addresses pharmacokinetic liabilities, reducing downstream attrition rates in preclinical development.
2-Azabicyclo[3.1.0]hexan-4-one is a highly targeted choice for medicinal chemistry teams replacing metabolically vulnerable or overly flexible pyrrolidine rings. The C4 ketone allows for the rapid generation of diverse C4-amino or C4-alkyl derivatives, directly leveraging the compound's structural rigidity to improve target binding and pharmacokinetic profiles [1].
The reactive C4 carbonyl is an ideal anchor point for synthesizing complex spirocyclic systems via Bucherer-Bergs or Strecker reactions. Procuring this ketone enables the efficient construction of novel, 3D-rich spiro-bicyclic scaffolds that expand the chemical space of screening libraries, a critical advantage for identifying hits against challenging protein-protein interaction (PPI) targets [1].
The rigid, chiral nature of the 2-azabicyclo[3.1.0]hexane core makes it a highly effective backbone for designing novel asymmetric organocatalysts or chiral ligands. The C4 ketone can be stereoselectively reduced or aminated to yield modular, tunable ligands that offer quantifiably higher enantio-induction compared to flexible monocyclic alternatives in transition-metal catalysis [1].